6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a thiazolopyrimidinone moiety
Mechanism of Action
Target of Action
Compounds with a structure similar to “6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” often target enzymes or receptors in the body. The piperazine ring, for instance, is a common feature in drugs that target the central nervous system .
Mode of Action
The compound could interact with its target by binding to a specific site on the target molecule, thereby altering its function. The presence of various functional groups in the compound could allow it to form different types of bonds with its target, such as hydrogen bonds, ionic bonds, or hydrophobic interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could either inhibit or enhance the activity of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its size, polarity, and the presence of specific functional groups. For instance, the compound’s solubility in water and lipids could affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might only be active at specific pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 3,4-dichlorophenyl group, and the construction of the thiazolopyrimidinone core. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to sulfonium salts under basic conditions to form substituted piperazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the thiazolopyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interactions of piperazine derivatives with biological targets, such as serotonin and dopamine receptors.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
2,3-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
3,4-Dichlorophenylpiperazine: Acts as a serotonin receptor agonist and has been studied for its pharmacological properties.
Uniqueness
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of a piperazine ring with a thiazolopyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c18-13-2-1-11(9-14(13)19)21-3-5-22(6-4-21)15(24)12-10-20-17-23(16(12)25)7-8-26-17/h1-2,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPYWJMJNPVNSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=C4N(C3=O)CCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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